Mdmb-butinaca -

Mdmb-butinaca

Catalog Number: EVT-10915617
CAS Number:
Molecular Formula: C19H27N3O3
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mdmb-butinaca, also known as 4-Fluoro MDMB-BUTINACA, is a synthetic cannabinoid that has garnered attention due to its psychoactive effects and potential for abuse. This compound belongs to a class of drugs known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. Mdmb-butinaca is often associated with various health risks, including toxicity and addiction.

Source

Mdmb-butinaca was first identified in the illicit drug market and has been synthesized in laboratories. It is typically found in herbal mixtures or as a pure substance sold online. The compound's emergence reflects the ongoing trend of developing new synthetic cannabinoids to evade legal restrictions on traditional cannabis products.

Classification

Mdmb-butinaca is classified as a synthetic cannabinoid receptor agonist. It interacts with the cannabinoid receptors in the brain, primarily the CB1 receptor, leading to effects similar to those of natural cannabinoids but often with greater potency and unpredictability.

Synthesis Analysis

Methods

The synthesis of mdmb-butinaca involves several chemical reactions typically starting from readily available precursors. Common methods include:

  1. Nucleophilic Substitution: This method is often employed to introduce functional groups into the cannabinoid structure.
  2. Reflux Reactions: These are used to promote reactions at elevated temperatures, enhancing yields.
  3. Purification Techniques: After synthesis, compounds are purified using techniques like column chromatography or recrystallization.

Technical Details

The synthesis process generally requires specialized knowledge in organic chemistry and access to laboratory equipment such as rotary evaporators and high-performance liquid chromatography (HPLC) for purification and analysis.

Molecular Structure Analysis

Structure

Mdmb-butinaca has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, nitrogen, and fluorine atoms. Its chemical formula is C21_{21}H28_{28}F1_{1}N1_{1}O3_{3}. The structure includes:

  • A bicyclic core common to many cannabinoids.
  • A fluorine atom that enhances its binding affinity for cannabinoid receptors.

Data

  • Molecular Weight: Approximately 359.46 g/mol.
  • Melting Point: The melting point is typically determined during synthesis and can vary based on purity.
Chemical Reactions Analysis

Reactions

Mdmb-butinaca undergoes various chemical reactions that can alter its properties and effects:

  1. Degradation Reactions: Exposure to heat or light can lead to degradation, resulting in less potent or harmful byproducts.
  2. Metabolic Reactions: In biological systems, mdmb-butinaca is metabolized primarily in the liver, producing various metabolites that may have different pharmacological effects.

Technical Details

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to study these reactions and identify metabolites.

Mechanism of Action

Process

Mdmb-butinaca exerts its effects by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. This binding activates signaling pathways that lead to various physiological responses, including:

  • Euphoria
  • Altered perception
  • Increased appetite

Data

Research indicates that mdmb-butinaca may have a higher potency than delta-9-tetrahydrocannabinol, which contributes to its increased risk of adverse effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.
  • Reactivity: Can react with strong acids or bases during synthesis or degradation processes.
Applications

Scientific Uses

Mdmb-butinaca is primarily used for research purposes within pharmacology and toxicology studies. Its applications include:

  • Investigating its pharmacokinetics and pharmacodynamics.
  • Studying its effects on human health through controlled experiments.
  • Developing analytical methods for detecting mdmb-butinaca in biological samples for forensic investigations.
Introduction to MDMB-BUTINACA in the Context of Synthetic Cannabinoid Receptor Agonists

Historical Emergence and Prevalence in Global Drug Markets

MDMB-BUTINACA (Methyl 3,3-dimethyl-2-(1-(butyl)-1H-indazole-3-carboxamido)butanoate) exemplifies the rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) designed to circumvent drug control laws. First identified in European and United States drug surveillance programs around 2018–2019, its detection marked a response to legislative bans on earlier generations of indazole- and indole-carboxamide SCRAs [3] [4]. The European Monitoring Centre for Drugs and Drug Addiction noted its emergence shortly after China’s 2021 generic legislation targeting seven core SCRA scaffolds, illustrating the "cat-and-mouse" dynamic between regulators and clandestine chemists [4] [7]. By 2023, MDMB-BUTINACA appeared in toxicological casework across multiple continents, reflecting its integration into illicit supply chains. The International Narcotics Control Board's 2024 report identifies such nitrile-bearing SCRAs as emblematic of synthetic drugs reshaping global markets due to their high potency, ease of synthesis, and adaptability to trafficking via small, concealed shipments (e.g., via postal systems or drones) [7]. Seizure data and forensic identifications confirm its proliferation alongside analogs like MDMB-4en-PINACA, though precise prevalence rates remain obscured by the compound’s frequent co-occurrence with other new psychoactive substances and the limitations of routine drug screening protocols [3] [5].

Structural Evolution and Classification Within Indazole-3-Carboxamide SCRAs

MDMB-BUTINACA belongs to the indazole-3-carboxamide subclass of SCRAs, characterized by an indazole core linked via a carboxamide group to an amino acid-derived "head" moiety and an alkyl "tail" chain. Its structure comprises four modular components (Figure 1):

  • Core: 1H-Indazole
  • Linker: Carboxamide group (–C(O)NH–)
  • Head: Methyl 3,3-dimethylbutanoate (MDMB)
  • Tail: n-Butyl chain

Table 1: Structural Components of MDMB-BUTINACA and Analogous SCRAs

Structural RegionMDMB-BUTINACACommon VariantsBiological Impact
CoreIndazoleIndole, 7-AzaindoleInfluences receptor binding orientation
LinkerCarboxamideCarboxylate ester, CarbonylDetermines metabolic stability
Head GroupMDMBAMB, AB-FUBINACA, CumylEnhances CB1 affinity/potency; MDMB confers high efficacy
Tail Groupn-Butyl4-Fluorobutyl, 4-CyanobutylModifies lipophilicity and receptor residence time

The MDMB head group (derived from tert-leucine) is a critical determinant of potency, facilitating strong agonism at cannabinoid receptors CB1 and CB2. Structural analogs arise via "tail switching": replacing the butyl tail with fluorinated (e.g., 4-fluorobutyl) or nitrile-bearing (e.g., 4-cyanobutyl) chains to alter pharmacokinetics while retaining receptor activity [2] [5]. This modular design enables rapid generation of novel analogs like MDMB-4CN-BUTINACA—a prophetic compound studied to anticipate emerging threats—which shares the MDMB head but features a 4-cyanobutyl tail [5]. Pharmacological studies confirm that such tail modifications impact receptor binding: rigid tails (e.g., 4-cyanobutyl) reduce CB2 affinity relative to flexible alkyl chains, as demonstrated via in silico docking studies [2].

Table 2: Receptor Affinity and Potency of MDMB-BUTINACA and Select SCRAs

CompoundCB1 Binding (pKi)CB1 Functional Activity (pEC50)CB2 Binding (pKi)
MDMB-BUTINACA*8.89 ± 0.099.48 ± 0.149.92 ± 0.09
MDMB-4CN-BUTINACA8.128.758.30
AMB-FUBINACA8.459.109.21
Δ9-THC6.335.896.42

**Representative values from in vitro assays; minor variations exist between studies [2] [5].

Public Health Significance and Forensic Challenges

The proliferation of MDMB-BUTINACA poses multifaceted public health risks. As a high-efficacy CB1 agonist, it exhibits ~100-fold greater potency than Δ9-THC, increasing risks of overdose and unpredictable toxicity [1] [3]. Its contribution to overdose mortality is documented in forensic casework, where it has been detected in postmortem samples alongside other SCRAs, though attribution of death solely to MDMB-BUTINACA is complicated by polydrug exposure and limited biomarker data [3] [5]. The United States National Institute on Drug Abuse highlights SCRAs as a major driver of emerging drug threats, with MDMB-BUTINACA exemplifying compounds linked to mass intoxication events and renal/cardiotoxicity in clinical reports [1].

Forensic identification faces substantial hurdles:

  • Metabolic Complexity: Human liver microsome studies reveal extensive phase I metabolism (hydroxylation, ester hydrolysis, dehydrogenation) generating >30 metabolites, with ester hydrolysis (M1) and dehydrogenated metabolites (M2) predominating in hepatocyte incubations. Parent compound detection in urine is rare, necessitating metabolite-focused screening [4] [5].
  • Analytical Limitations: Routine immunoassays fail to detect MDMB-BUTINACA or metabolites. Confirmation requires advanced techniques (e.g., UHPLC-QTOF-MS), yet reference standards for major metabolites are often unavailable [4] [6].
  • Sample Adulteration and Concealment: Seizures of paper stamps infused with crystalline SCRA mixtures complicate non-destructive analysis. Raman spectroscopy coupled with difference spectroscopy (RDS) has enabled detection of indazole-3-carboxamide signatures on such substrates, but matrix interference remains challenging [6].
  • Regulatory Lag: Structural analogs (e.g., MDMB-4CN-BUTINACA) emerge faster than controlled substance lists update. International controls expanded in 2024 to include fentanyl precursors, but SCRAs require similar agile scheduling mechanisms [7].

Table 3: Forensic and Toxicological Detection Challenges of MDMB-BUTINACA

Challenge CategorySpecific IssuesMitigation Strategies
Metabolic Diversity>30 phase I/II metabolites; low parent compound abundanceTargeted screening of hydrolyzed/dehydrogenated metabolites
Analytical SensitivityLow urinary concentrations of biomarkersHigh-res mass spectrometry (Orbitrap, QToF-MS)
Sample ComplexityHerbal blends, paper stamps, e-liquidsRaman microscopy, differential spectroscopy
Legal AmbiguityRapid analog generation (e.g., 4CN/4F tail variants)Generic legislation based on core-linker systems

The compound’s role in global drug markets underscores broader threats from synthetic drugs: high potency enables economical smuggling, while decentralized production complicates supply disruption. The International Narcotics Control Board emphasizes that synthetic opioids and SCRAs like MDMB-BUTINACA necessitate coordinated international forensic and public health responses [7].

Properties

Product Name

Mdmb-butinaca

IUPAC Name

methyl (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H27N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h8-11,16H,6-7,12H2,1-5H3,(H,20,23)/t16-/m1/s1

InChI Key

YHAWFWPNIXPRDT-MRXNPFEDSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OC)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.